1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is a synthetic organic compound with a complex structure that belongs to the class of benzimidazoles. It is characterized by the presence of a nitro group, a chlorobenzyl ether, and a phenyl group attached to the benzimidazole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
The compound is synthesized through various chemical methods, utilizing starting materials such as 2-chlorobenzyl alcohol and 6-nitro-2-phenyl-1H-1,3-benzimidazole. The synthesis typically involves nucleophilic substitution reactions under specific conditions.
1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole can be classified as:
The synthesis of 1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole typically involves the following steps:
The reaction conditions are critical for optimizing yield and purity. Typical conditions include:
The molecular structure of 1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole features:
Key structural data include:
The compound can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for compounds like 1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole typically involves interactions with biological targets such as enzymes or receptors. The nitro group may play a role in biological activity by participating in redox reactions or influencing electron transfer processes.
Key physical properties include:
Relevant chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize this compound's purity and structural integrity.
1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole has potential applications in various fields:
Benzimidazole represents a privileged scaffold in drug discovery, characterized by a fused benzene and imidazole ring system. This bicyclic structure enables versatile interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic contacts. As structural isosteres of purine nucleotides, benzimidazole derivatives intrinsically mimic endogenous biomolecules, facilitating target recognition across diverse therapeutic pathways [1] [9]. The scaffold's synthetic flexibility allows strategic decoration at positions N1, C2, C5, and C6, enabling precise modulation of pharmacokinetic and pharmacodynamic profiles. This adaptability has yielded over 20 FDA-approved drugs spanning antiulcer, anthelmintic, antiviral, and anticancer applications, validating benzimidazole as a cornerstone of rational drug design [3] [7].
The therapeutic journey of benzimidazoles began in 1944 with Woolley's discovery of their vitamin B12-like activity. This seminal observation ignited systematic exploration of their pharmacological potential, culminating in several landmark developments:
Table 1: Evolution of Key Benzimidazole-Based Therapeutics
Year | Compound | Therapeutic Class | Clinical Impact |
---|---|---|---|
1962 | Thiabendazole | Anthelmintic | First commercial benzimidazole anthelmintic; revolutionized parasitic disease management [1] [9] |
1975 | Mebendazole | Broad-spectrum anthelmintic | WHO Essential Medicine; soil-transmitted helminthiasis control |
1984 | Omeprazole | Proton pump inhibitor | Paradigm shift in acid-related disorder treatment; $5.3B peak annual sales [1] |
1991 | Albendazole | Antiparasitic | Gold standard for cystic echinococcosis and neurocysticercosis |
2000 | Telmisartan | Angiotensin II receptor antagonist | First-line hypertension treatment with PPARγ modulation [9] |
2008 | Bendamustine | Alkylating agent | Chemotherapy for chronic lymphocytic leukemia and indolent NHL |
2017 | Abemaciclib | CDK4/6 inhibitor | Metastatic breast cancer breakthrough therapy [7] |
This evolution demonstrates three key trends: (1) Progressive expansion from antiparasitic to diverse therapeutic categories; (2) Increasing structural complexity with strategic substituents enhancing target specificity; (3) Clinical translation success rate exceeding 15% – significantly higher than industry averages [1] [7] [9]. The scaffold's versatility is further evidenced by recent investigational compounds in Phase III trials for fibrosis (obefazimod) and COVID-19 (niclosamide analogs), confirming benzimidazole's enduring pharmaceutical relevance [7].
Bioactivity modulation in benzimidazoles follows stringent structure-activity relationship (SAR) principles governed by substituent position and electronic properties:
Table 2: Position-Specific Substituent Effects in Benzimidazole Scaffolds
Position | Permitted Modifications | Steric/Electronic Influence | Exemplary Bioactivity Impact |
---|---|---|---|
N1 | Alkyl, acyl, arylalkyl | Modulates membrane permeability & metabolic stability | 2-(Trifluoromethyl)-1H-benzimidazoles show 30-fold ↑ antigiardial activity vs unsubstituted analogs [1] |
C2 | Aryl, heteroaryl, alkyl | Directly engages target binding pockets | 2-Phenyl substitution enables π-stacking with tubulin (anthelmintics) and H⁺/K⁺ ATPase (PPIs) [5] |
C5/C6 | Nitro, halogen, amino, alkoxy | Tunes electron density & dipole moments | 5(6)-Nitro derivatives enhance DNA intercalation (↑ anticancer potency 5-8 fold) [1] [4] |
Benzimidazole Core | Benzo-fusion, ring saturation | Alters planarity & conformational flexibility | 5,6-Dimethylbenzimidazole in vitamin B12 enables enzyme cofactor function [1] |
Critical SAR insights include:
These principles create a rational framework for designing 1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole, strategically combining C2 phenyl, C6 nitro, and N1-(2-chlorobenzyl)oxy modifications for enhanced target engagement.
This compound exemplifies strategic SAR-driven design with three pharmacologically optimized substituents:
Table 3: Physicochemical and Structural Properties of 1-[(2-Chlorobenzyl)oxy]-6-Nitro-2-Phenyl-1H-1,3-Benzimidazole
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₀H₁₄ClN₃O₃ | Halogen incorporation enhances membrane permeability |
Molecular Weight | 379.80 g/mol | Within Lipinski's rule limit (<500) |
Calculated logP | 3.66 ± 0.15 | Optimal for passive diffusion (2 |
Hydrogen Bond Acceptors | 5 | Compliant with drug-likeness standards |
Hydrogen Bond Donors | 0 | Favors BBB permeability |
Rotatable Bonds | 5 | Moderate conformational flexibility |
Aromatic Rings | 3 | Enhances stacking interactions with biological targets |
Polar Surface Area | 74.50 Ų | Suggests moderate cellular permeability |
Structural Rationale:1. N1-(2-Chlorobenzyl)oxy Group:- Chlorine's σp value (3.98) creates electron deficiency, enhancing oxidative metabolism resistance versus unsubstituted benzyloxy (t₁/₂ ↑ 120% in hepatocyte assays)- Ortho-chloro steric hindrance reduces glucuronidation susceptibility (CLᵢₙₜ ↓ 60% vs para-substituted analog) [2] [6]
Synthetic Accessibility: Commercial availability of 6-nitro-2-phenyl-1H-benzimidazole (CAS 1571-85-3) enables efficient O-alkylation with 2-chlorobenzyl bromide under mild conditions (K₂CO₃/DMF, 65°C, 8h), yielding the target compound in >85% purity at $231-770/5g scale [2] [6]. This cost-effective synthesis facilitates rapid SAR exploration.
Computational Target Prediction: SwissTargetAnalysis indicates high probability interactions (Probability >0.7) with:
These features position this compound as a versatile lead for oncology and infectious disease applications, warranting prioritized investigation of its specific biological activities.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0